molecular formula C11H16O2 B7872723 1-(2-Methoxyphenyl)-2-methylpropan-2-ol

1-(2-Methoxyphenyl)-2-methylpropan-2-ol

Cat. No.: B7872723
M. Wt: 180.24 g/mol
InChI Key: UJUVTBKGZSFWEG-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2-methylpropan-2-ol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol, where the phenyl group is substituted with a methoxy group at the ortho position and a tertiary butyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyphenyl)-2-methylpropan-2-ol can be synthesized through several methods. One common method involves the reaction of 2-methoxyphenol with isobutylene in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. The product is then separated and purified using techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, hydrocarbons

    Substitution: Halogenated phenols, nitrophenols, sulfonated phenols

Scientific Research Applications

1-(2-Methoxyphenyl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The methoxy group and the tertiary butyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenol: Lacks the tertiary butyl group, resulting in different chemical and biological properties.

    1-(2-Methoxyphenyl)ethanol: Similar structure but with an ethyl group instead of a tertiary butyl group.

    2-Methoxy-4-methylphenol: Substituted at the para position with a methyl group instead of a tertiary butyl group.

Uniqueness

1-(2-Methoxyphenyl)-2-methylpropan-2-ol is unique due to the presence of both the methoxy group and the tertiary butyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-methoxyphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,12)8-9-6-4-5-7-10(9)13-3/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUVTBKGZSFWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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